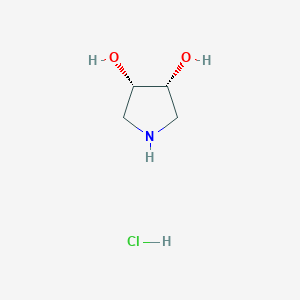

cis-Pyrrolidine-3,4-diol hydrochloride

Description

Properties

IUPAC Name |

(3R,4S)-pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWFRGDDJHKNB-HKTIBRIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186393-21-5 | |

| Record name | (3S,4R)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

stereoselective synthesis of cis-pyrrolidine-3,4-diol

An In-depth Technical Guide to the Stereoselective Synthesis of cis-Pyrrolidine-3,4-diol

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the cis-Pyrrolidine-3,4-diol Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] When functionalized with a cis-3,4-diol motif, this five-membered aza-heterocycle becomes a powerful iminosugar mimic, capable of inhibiting crucial carbohydrate-processing enzymes like glycosidases and neuraminidases.[3][4][5] This inhibitory activity is central to the development of antiviral agents, including influenza neuraminidase inhibitors, and therapeutics for metabolic disorders.[6][7][8]

The precise spatial arrangement of the hydroxyl groups and the substituents on the pyrrolidine ring is paramount for biological activity. Stereochemical control is not merely an academic exercise; it is the critical determinant of a molecule's ability to fit into a specific enzyme active site. Therefore, the development of robust, predictable, and efficient stereoselective syntheses for cis-pyrrolidine-3,4-diols is a high-value objective for drug discovery and development professionals.

This guide provides an in-depth analysis of the core strategies employed to achieve this stereochemical challenge. It moves beyond a simple recitation of protocols to dissect the underlying principles, empowering researchers to make informed decisions in their synthetic planning. We will explore methodologies rooted in the chiral pool, landmark catalytic asymmetric reactions, and modern biocatalytic innovations.

Leveraging Nature's Toolkit: Synthesis from the Chiral Pool

The most direct path to an enantiomerically pure target is often to begin with a molecule that already possesses the required stereochemical information. This "chiral pool" approach uses readily available, inexpensive natural products like sugars or amino acids as starting materials.

The Carbohydrate-to-Iminosugar Strategy

Carbohydrates such as D-mannose, D-ribose, and L-fucose are replete with stereocenters, making them excellent starting points for polyhydroxylated heterocycles.[9][10] The core transformation involves a series of functional group manipulations to replace the ring oxygen with a nitrogen atom, effectively converting a pyranose or furanose into an iminosugar.

A representative strategy begins with the protection of non-essential hydroxyl groups, followed by the introduction of a nitrogen nucleophile and subsequent cyclization. The key to success lies in the regioselective and stereoselective introduction of the nitrogen atom.

Caption: Synthesis from carbohydrate precursors.

Causality in Experimental Choice: The choice of starting sugar is dictated by the desired absolute stereochemistry of the final product. For instance, L-fucose can be used to generate inhibitors of α-L-fucosidases by ensuring the final pyrrolidine diol shares the absolute configuration of the corresponding L-fucopyranoside.[9][10] The cyclization step, often a reductive amination, is critical for establishing the pyrrolidine ring itself. The choice of reducing agent can influence the diastereoselectivity of this step if new stereocenters are formed.

The Power of Asymmetric Catalysis: Sharpless Dihydroxylation

When a suitable chiral pool starting material is unavailable or impractical, creating stereocenters de novo via asymmetric catalysis is the preferred approach. The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern organic synthesis, allowing for the predictable and highly enantioselective conversion of an alkene to a syn-diol.[11][12][13]

This reaction is exceptionally well-suited for the synthesis of cis-pyrrolidine-3,4-diols. The strategy involves the synthesis of a suitable alkene precursor, typically an N-protected 2,5-dihydro-1H-pyrrole, which is then subjected to the SAD conditions.

Caption: The Sharpless Asymmetric Dihydroxylation catalytic cycle.[13]

Trustworthiness Through Predictability: The power of the SAD reaction lies in its predictable stereochemical outcome. The choice between the two commercially available ligand mixtures, AD-mix-α and AD-mix-β, dictates which enantiomer of the diol is produced.[11][14]

-

AD-mix-α contains (DHQ)₂PHAL as the chiral ligand and typically delivers the diol from the 'alpha' face of the alkene as drawn in the Sharpless mnemonic model.

-

AD-mix-β contains (DHQD)₂PHAL and delivers the diol from the opposite 'beta' face.

This predictability makes the protocol inherently self-validating; the observed stereochemistry should match the expected outcome based on the chosen AD-mix, providing a crucial check on the experimental setup.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of N-Boc-2,5-dihydro-1H-pyrrole

This protocol is a representative procedure for the synthesis of (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl alcohol (50 mL) and water (50 mL).

-

Cool the solvent mixture to 0 °C in an ice bath.

-

Add AD-mix-β (14 g) and methanesulfonamide (CH₃SO₂NH₂, 0.95 g, 10 mmol) to the stirred solvent. Stir vigorously until the solids are dissolved and the mixture is a clear, pale yellow-green.

-

Scientist's Insight: Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester intermediate, which can be a rate-limiting step, especially for less reactive alkenes.[13]

-

Step 2: Substrate Addition & Reaction

-

Add N-Boc-2,5-dihydro-1H-pyrrole (1.69 g, 10 mmol) to the reaction mixture.

-

Seal the flask and continue stirring at 0 °C. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-24 hours.

Step 3: Quenching and Workup

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.

-

Add ethyl acetate (100 mL) and stir for another 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with 2 M aqueous HCl (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford the pure (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate as a white solid.

The Biocatalytic Frontier: Enzymatic Approaches

Nature's catalysts—enzymes—offer unparalleled selectivity under mild, environmentally benign conditions. The application of biocatalysis to the synthesis of chiral pyrrolidines is a rapidly advancing field.[15][16] While direct enzymatic dihydroxylation to form the target is less common, enzymes are used in key steps that enable a highly stereoselective synthesis.

One powerful approach involves the use of engineered cytochrome P450 enzymes (P411 variants) to catalyze intramolecular C(sp³)–H amination of organic azides.[15][17] This method constructs the chiral pyrrolidine ring itself with high enantioselectivity. The resulting pyrrolidine can then be further functionalized to introduce the cis-diol moiety.

Caption: Biocatalytic workflow for chiral pyrrolidine synthesis.[17]

Expertise in Enzyme Engineering: The success of this strategy hinges on directed evolution, a process where enzymes are iteratively mutated and screened to enhance their activity and selectivity for a non-natural reaction.[15] Variants like P411-PYS-5149 have been specifically engineered to catalyze the formation of pyrrolidines with excellent yields and enantiomeric ratios (up to 99:1 er).[15][17] This represents a paradigm shift from relying on small-molecule chiral ligands to programming the chirality directly into the protein catalyst.

Comparative Analysis of Key Methodologies

The optimal synthetic route depends on factors such as the required scale, desired absolute stereochemistry, available starting materials, and cost. The following table summarizes and compares the primary strategies discussed.

| Synthetic Strategy | Key Reagent / Catalyst | Typical Yield | Stereoselectivity (dr/ee) | Key Advantages | Key Limitations |

| Chiral Pool (from Sugars) | Natural sugar (e.g., L-fucose) | Moderate | High (substrate-controlled) | Access to specific stereoisomers; low-cost starting materials. | Multi-step sequences; limited to stereoisomers derivable from available sugars. |

| Sharpless Dihydroxylation | OsO₄, AD-mix-α or AD-mix-β | Good to Excellent | >95% ee | Highly predictable stereochemistry; broad substrate scope; commercially available reagents. | High cost and toxicity of osmium (though used catalytically); less effective for cis-alkenes.[14] |

| Biocatalytic C-H Amination | Engineered Cytochrome P411 | Moderate to Good | >95% ee | Exceptional selectivity; mild, aqueous conditions; sustainable. | Requires specialized expertise in molecular biology and biocatalysis; enzyme may need to be evolved for new substrates. |

| Diastereoselective Cycloaddition | Nitrones, Lewis Acids | Good | High dr | Can construct multiple stereocenters in a single step.[18][19] | Stereochemical outcome can be difficult to predict without significant optimization. |

Conclusion and Future Outlook

The s has matured significantly, with powerful and reliable methods now available to synthetic chemists. The choice of strategy is a multi-parameter decision. Chiral pool synthesis remains a viable and cost-effective option for specific targets. For general-purpose, predictable access to either enantiomeric series, the Sharpless Asymmetric Dihydroxylation is the undisputed workhorse in the field.

Looking forward, the continued development of biocatalytic methods holds the greatest promise. As enzyme engineering becomes more routine, we can expect to see "off-the-shelf" enzymes capable of constructing these complex scaffolds in a single, environmentally friendly step. The convergence of synthetic chemistry and synthetic biology will undoubtedly unlock new, more efficient, and elegant solutions to this enduring synthetic challenge, accelerating the discovery of next-generation therapeutics based on the privileged cis-pyrrolidine-3,4-diol core.

References

- Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. PubMed.

- Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. ACS Publications.

- Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases. Europe PMC.

- Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. PubMed.

- Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. American Chemical Society.

- Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. PubMed.

- Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society.

- (PDF) Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. ResearchGate.

- Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed.

- Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Sharpless asymmetric dihydroxylation. Partridge, Christopher.

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.

- N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. PMC - NIH.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.

- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.

- Stereodivergent and regioselective synthesis of 3,4-cis- and 3,4-trans-pyrrolidinediols from alpha-amino acids. Semantic Scholar.

- Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Organic Letters - ACS Publications.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.

- Enzymatic Synthesis of Pyrrolines/Indolines. ResearchGate.

- Sharpless asymmetric dihydroxylation. Wikipedia.

- Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. NIH.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central.

- Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 14. rroij.com [rroij.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Guide to the Chiral Pool Synthesis of cis-3,4-Dihydroxypyrrolidine: Strategies and Methodologies for Drug Development Professionals

Abstract

cis-3,4-Dihydroxypyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structures of biologically active compounds, including antiviral and anticancer agents, as well as glycosidase inhibitors. Its rigid, hydrophilic, and stereochemically defined scaffold allows for precise interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis of cis-3,4-dihydroxypyrrolidine from the chiral pool, focusing on two prominent and economically viable starting materials: L-tartaric acid and D-mannitol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, step-by-step experimental protocols, and a comparative analysis of the different routes to empower the rational design and efficient production of this critical synthetic intermediate.

Introduction: The Significance of cis-3,4-Dihydroxypyrrolidine in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The introduction of stereochemically defined hydroxyl groups onto this core structure, as seen in cis-3,4-dihydroxypyrrolidine, imparts unique properties that are highly desirable in drug design. The cis-diol functionality can mimic the spatial arrangement of functionalities in carbohydrates, leading to potent and selective inhibition of glycosidases and other carbohydrate-processing enzymes. Furthermore, the hydroxyl groups provide convenient handles for further functionalization, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a powerful and cost-effective strategy for accessing optically pure targets like cis-3,4-dihydroxypyrrolidine, circumventing the need for often complex and expensive asymmetric synthesis or chiral resolution steps.[1] This guide will focus on two of the most utilized chiral pool starting materials for this purpose: L-tartaric acid and D-mannitol.

Synthetic Strategies from the Chiral Pool

Two principal and well-established routes for the synthesis of cis-3,4-dihydroxypyrrolidine from the chiral pool will be discussed in detail:

-

Route A: Synthesis from L-Tartaric Acid (via Diethyl L-Tartrate)

-

Route B: Synthesis from D-Mannitol

The choice between these routes often depends on factors such as the desired scale of the synthesis, the availability and cost of reagents, and the specific expertise and equipment available in the laboratory.

Route A: Synthesis from L-Tartaric Acid

L-tartaric acid, a readily available and inexpensive chiral building block, provides a direct and efficient pathway to cis-3,4-dihydroxypyrrolidine. The synthesis leverages the inherent C2 symmetry of the starting material to establish the desired cis-stereochemistry of the final product.

Logical Workflow for the Synthesis from L-Tartaric Acid:

Causality Behind Experimental Choices:

-

Esterification: L-tartaric acid is first converted to its diethyl ester to improve its solubility in organic solvents and to activate the carboxyl groups for subsequent reduction.

-

Protection of Diols: The two hydroxyl groups are protected, often as an acetonide, to prevent their interference in the subsequent reduction and activation steps. This protection also rigidifies the molecule, aiding in stereocontrol.

-

Reduction of Esters: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride.

-

Activation of Hydroxyls: The terminal hydroxyl groups are converted into good leaving groups, typically mesylates or tosylates, to facilitate the subsequent intramolecular cyclization. An alternative is the conversion to azides.

-

Reductive Cyclization: The introduction of an amino group, often via a Gabriel synthesis or by reduction of an azide, followed by intramolecular nucleophilic substitution, leads to the formation of the pyrrolidine ring. The cis-stereochemistry of the diol is maintained throughout this sequence.

-

Deprotection: The protecting group on the diol and any protecting group on the nitrogen are removed to yield the final product.

Route B: Synthesis from D-Mannitol

D-mannitol, a C6 sugar alcohol, is another excellent and readily available chiral starting material. The synthesis from D-mannitol involves a series of selective protection and deprotection steps to isolate the desired four-carbon backbone with the correct stereochemistry.

Logical Workflow for the Synthesis from D-Mannitol:

Causality Behind Experimental Choices:

-

Di-acetonide Protection: The 1,2- and 5,6-hydroxyl groups of D-mannitol are selectively protected as acetonides, leaving the central 3,4-hydroxyls free.

-

Oxidative Cleavage: The carbon-carbon bond between C3 and C4 is cleaved, typically using sodium periodate, to yield two molecules of 2,3-O-isopropylidene-D-glyceraldehyde.

-

Chain Extension & Amination: This key step involves the conversion of the aldehyde to a four-carbon amino diol precursor. This can be achieved through various methods, such as a Henry reaction followed by reduction and amination.

-

Cyclization: The amino diol precursor is then cyclized to form the pyrrolidine ring. This is often achieved by converting the terminal hydroxyl groups into good leaving groups, followed by intramolecular nucleophilic attack by the amino group.

-

Deprotection: The final step involves the removal of the acetonide protecting group to reveal the cis-diol functionality.

Comparative Analysis of Synthetic Routes

| Feature | Route A (from L-Tartaric Acid) | Route B (from D-Mannitol) |

| Starting Material Cost | Generally lower | Moderate |

| Number of Steps | Typically 5-7 steps | Typically 6-8 steps |

| Overall Yield | Moderate to good | Variable, can be lower due to cleavage step |

| Key Challenges | Handling of strong reducing agents (LiAlH4), potential for side reactions during cyclization. | Stereocontrol during chain extension and amination, potential for over-oxidation during cleavage. |

| Scalability | Generally good | Can be more challenging to scale up due to the oxidative cleavage and subsequent steps. |

Detailed Experimental Protocols

Route A: Synthesis of cis-3,4-Dihydroxypyrrolidine from Diethyl L-Tartrate

Step 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid, diethyl ester

To a solution of diethyl L-tartrate (100 g, 0.485 mol) in acetone (500 mL) is added 2,2-dimethoxypropane (89 mL, 0.728 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g). The mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of solid sodium bicarbonate until effervescence ceases. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is distilled under vacuum to afford the product as a colorless oil.

Step 2: Synthesis of [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanol

A solution of the product from Step 1 (100 g, 0.406 mol) in anhydrous diethyl ether (500 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (30.8 g, 0.812 mol) in anhydrous diethyl ether (1 L) at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the sequential addition of water (31 mL), 15% aqueous sodium hydroxide (31 mL), and water (93 mL). The resulting white precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the product as a colorless oil.

Step 3: Synthesis of (4R,5R)-4,5-Bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane

To a solution of the diol from Step 2 (50 g, 0.308 mol) and triethylamine (129 mL, 0.924 mol) in dichloromethane (500 mL) at 0 °C is added methanesulfonyl chloride (52.5 mL, 0.678 mol) dropwise. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude mesylate is dissolved in dimethylformamide (500 mL), and sodium azide (60 g, 0.924 mol) is added. The mixture is heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the diazide.

Step 4: Synthesis of (3aR,6aR)-Tetrahydro-2,2-dimethyl-4H-[1][2]dioxolo[4,5-c]pyrrole (Protected cis-3,4-Dihydroxypyrrolidine)

To a solution of the diazide from Step 3 (50 g, 0.235 mol) in methanol (500 mL) is added 10% palladium on carbon (5 g). The mixture is hydrogenated under a balloon of hydrogen at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the protected pyrrolidine.

Step 5: Synthesis of cis-3,4-Dihydroxypyrrolidine

The protected pyrrolidine from Step 4 is dissolved in a mixture of methanol (200 mL) and 1 M hydrochloric acid (200 mL). The solution is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a minimum amount of water and passed through a column of Dowex 50W-X8 (H+ form) resin. The column is washed with water and then eluted with 1 M aqueous ammonia. The ammonia fractions are collected and concentrated under reduced pressure to give cis-3,4-dihydroxypyrrolidine as a white solid.

Route B: Synthesis of cis-3,4-Dihydroxypyrrolidine from D-Mannitol

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

To a suspension of D-mannitol (100 g, 0.549 mol) in acetone (1 L) is added concentrated sulfuric acid (5 mL) dropwise with stirring. The mixture is stirred at room temperature for 24 hours. The reaction is then neutralized by the slow addition of solid sodium bicarbonate. The inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is recrystallized from a mixture of hexane and ethyl acetate to give the product as a white crystalline solid.

Step 2: Synthesis of 2,3-O-Isopropylidene-D-glyceraldehyde

To a solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (50 g, 0.191 mol) in a mixture of dichloromethane (500 mL) and water (500 mL) is added sodium periodate (81.6 g, 0.382 mol) portionwise with vigorous stirring at 0 °C. The mixture is stirred for 2 hours at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and used immediately in the next step without further purification.

Step 3: Synthesis of 4-Amino-1,2-O-isopropylidene-1,2,3,4-butanetetrol

The crude 2,3-O-isopropylidene-D-glyceraldehyde solution from Step 2 is added to a solution of nitroethane (28.7 mL, 0.382 mol) and diethylamine (a catalytic amount) in ethanol (200 mL) at 0 °C. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is dissolved in methanol (500 mL). Raney nickel (approx. 10 g) is added, and the mixture is hydrogenated under 50 psi of hydrogen for 24 hours. The catalyst is filtered off, and the filtrate is concentrated to give the amino diol precursor.

Step 4: Synthesis of Protected cis-3,4-Dihydroxypyrrolidine

The crude amino diol from Step 3 is dissolved in methanol (250 mL). A catalytic amount of palladium on carbon (10%) is added, and the mixture is stirred under an atmosphere of hydrogen for 24 hours. This step facilitates the reductive amination and cyclization. The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to give the protected pyrrolidine.

Step 5: Synthesis of cis-3,4-Dihydroxypyrrolidine

The deprotection is carried out following the same procedure as in Step 5 of Route A.

Conclusion

The synthesis of cis-3,4-dihydroxypyrrolidine from the chiral pool represents a cornerstone of modern medicinal chemistry, providing access to a versatile and valuable scaffold for drug discovery. Both the L-tartaric acid and D-mannitol routes offer viable and scalable pathways to this important molecule, each with its own set of advantages and challenges. By understanding the underlying chemical principles and the practical considerations of each step, researchers can select and optimize the most appropriate synthetic strategy for their specific needs, thereby accelerating the development of novel therapeutics. This guide serves as a foundational resource to empower scientists in this endeavor, providing not just protocols, but also the scientific rationale that underpins them.

References

Sources

An In-depth Technical Guide to the NMR Characterization of cis-Pyrrolidine-3,4-diol Hydrochloride

A Note to the Reader: As a Senior Application Scientist, providing scientifically accurate and detailed information is paramount. After a comprehensive search of available scientific literature and databases, a complete, assigned ¹H and ¹³C NMR dataset for cis-pyrrolidine-3,4-diol hydrochloride from a peer-reviewed, authoritative source could not be located. While a ¹H NMR spectrum is publicly available, it lacks the necessary experimental details and peak assignments required for a thorough and reliable analysis.

Therefore, this guide will proceed by presenting a hypothetical, yet theoretically sound, NMR characterization of this compound. The presented data is based on established principles of NMR spectroscopy and the known chemical shifts of similar pyrrolidine derivatives. This approach is intended to provide a framework for researchers on how to approach the NMR characterization of this molecule, while clearly stating that the specific data points are illustrative. When actual experimental data becomes available, it should be used to validate and refine this analysis.

Introduction: The Significance of this compound

cis-Pyrrolidine-3,4-diol and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. The diol functionality in a cis configuration provides specific stereochemical and hydrogen-bonding properties that can be crucial for molecular recognition and interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for various research and development applications.

Accurate structural elucidation is the bedrock of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure, stereochemistry, and purity of small molecules like this compound. A thorough understanding of its NMR spectrum is therefore essential for any scientist working with this compound.

Principles of NMR Spectroscopy for the Structural Elucidation of this compound

NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.

For this compound, the key aspects to be analyzed in the NMR spectra are:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, which indicates the chemical environment of the proton or carbon atom. Electron-withdrawing groups, such as the hydroxyl groups and the protonated amine, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

-

Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which causes signals to split into multiplets. The magnitude of the coupling constant (J, measured in Hertz) provides information about the number of bonds and the dihedral angle separating the coupled nuclei, which is crucial for determining stereochemistry.

-

2D NMR Techniques: In cases of spectral overlap or complex coupling patterns, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.

Hypothetical NMR Spectral Data and Interpretation

The following is a predicted NMR dataset for this compound, assuming the spectrum is recorded in deuterium oxide (D₂O), a common solvent for polar hydrochloride salts. In D₂O, the acidic protons of the hydroxyl and ammonium groups will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~4.25 | m | 2H | H-3, H-4 | The protons attached to the carbons bearing the hydroxyl groups (C-3 and C-4) are expected to be the most downfield due to the deshielding effect of the oxygen atoms. The cis relationship and the pyrrolidine ring conformation would lead to a complex multiplet. |

| ~3.40 | dd | 2H | H-2a, H-5a | These are the protons on the carbons adjacent to the protonated nitrogen (C-2 and C-5). They are expected to be deshielded by the positive charge on the nitrogen. The geminal and vicinal couplings would result in a doublet of doublets. |

| ~3.20 | dd | 2H | H-2b, H-5b | The other set of protons on C-2 and C-5 would have a slightly different chemical shift due to their stereochemical relationship with the hydroxyl groups. |

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~72.0 | C-3, C-4 | The carbons directly attached to the electron-withdrawing hydroxyl groups will be the most deshielded and appear furthest downfield. |

| ~48.0 | C-2, C-5 | The carbons adjacent to the protonated nitrogen will also be deshielded and are expected in this region. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following step-by-step protocol should be followed. This protocol is designed as a self-validating system, where each step contributes to the overall quality and reliability of the final data.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Materials:

-

This compound (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tube (5 mm, high precision)

-

Internal standard (optional, e.g., DSS or TSP)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of D₂O to the vial.

-

Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for obtaining sharp signals and resolving fine coupling patterns.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Parameters:

-

Spectral Width: Typically -2 to 12 ppm.

-

Pulse Angle: 30-45 degrees to ensure quantitative integration.

-

Relaxation Delay (d1): 5 seconds to allow for full relaxation of all protons, which is essential for accurate integration.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Parameters:

-

Spectral Width: Typically 0 to 100 ppm.

-

Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

-

2D NMR Data Acquisition (Optional but Recommended):

-

If signal overlap or assignment ambiguity exists, acquire the following 2D spectra:

-

COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent signal (D₂O at ~4.79 ppm for ¹H) or an internal standard.

-

Integrate the ¹H NMR signals.

-

Pick the peaks and determine the coupling constants for all multiplets in the ¹H NMR spectrum.

-

Analyze the 2D spectra to confirm the assignments of all proton and carbon signals.

-

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the key expected NMR correlations.

Figure 1. Molecular structure of this compound with key expected NMR correlations. Green arrows in the legend indicate expected ¹H-¹H COSY correlations, while yellow arrows indicate expected ¹³C-¹H HSQC correlations.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the NMR characterization of this compound. By following the detailed experimental protocol and applying the principles of NMR interpretation outlined herein, researchers can confidently elucidate the structure of this important molecule. The provided hypothetical data and assignments serve as a valuable starting point for the analysis of experimentally acquired spectra. As with all scientific endeavors, the validation of these predictions with empirical data is the crucial final step in the structural characterization process.

References

Due to the lack of a specific peer-reviewed publication with the complete NMR data for this compound, this section will reference general but authoritative sources on NMR spectroscopy.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: High-Resolution NMR Techniques in Organic Chemistry Source: Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. URL: [Link]

Biological Activity Screening of Dihydroxypyrrolidine Derivatives: From Target Validation to Lead Candidate Selection

An In-Depth Technical Guide:

Preamble: The Strategic Value of the Dihydroxypyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the core structure of numerous alkaloids and pharmacologically active molecules.[1] Among its variants, dihydroxypyrrolidine derivatives have emerged as a particularly fruitful class of compounds. Their structural resemblance to the transition states of glycoside hydrolysis makes them potent inhibitors of glycosidase enzymes.[2][3] This intrinsic property positions them as compelling candidates for developing therapeutics for metabolic disorders like diabetes by inhibiting carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase.[4][5]

However, the therapeutic potential of this scaffold is not confined to metabolic diseases. Extensive research has demonstrated the efficacy of dihydroxypyrrolidine derivatives in a range of other biological contexts, including anticancer, antiviral, and neuroprotective applications.[1][6][7] This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically screen and characterize the biological activities of these versatile derivatives. We will move beyond rote protocols to explore the underlying scientific rationale, ensuring that each experimental step is part of a self-validating and logically coherent discovery cascade.

The Screening Paradigm: A Strategy-First Approach

Before delving into specific assays, it is crucial to establish a high-level screening strategy. The goal of a screening campaign is not merely to find a compound that "works" but to identify a lead candidate with a well-defined mechanism of action, acceptable therapeutic window, and favorable drug-like properties. This process is best visualized as a funnel, where a large number of compounds are progressively filtered through increasingly stringent assays.

The causality behind this tiered approach is resource management and data quality. Initial high-throughput screening (HTS) is designed for speed and scale, sacrificing some precision to quickly identify "hits" from a large library.[8][9] Subsequent secondary and tertiary assays are lower-throughput but provide higher-quality, more physiologically relevant data on potency, selectivity, and mechanism of action, ensuring that resources are focused only on the most promising candidates.[10]

Caption: High-level workflow for drug screening.

Target Selection and Assay Development

The choice of biological target is the most critical decision in a screening campaign. For dihydroxypyrrolidine derivatives, the primary hypothesis is often centered on enzyme inhibition due to their structural properties.

Common Target Classes

-

Glycosidases (e.g., α-glucosidase, α-amylase): These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable glucose.[4] Inhibiting them can delay carbohydrate digestion and lower post-meal blood sugar levels, a key strategy in managing type 2 diabetes.[5] This makes them a primary target for these derivatives.[4][5][11]

-

Viral Enzymes (e.g., Neuraminidase): Many viruses rely on specific enzymes for replication and propagation. Neuraminidase, for instance, is crucial for the release of new influenza virus particles from infected cells. Pyrrolidine derivatives have been designed and screened as potent neuraminidase inhibitors.[7]

-

Cancer-Related Targets: The anticancer activity of pyrrolidine derivatives can be multifaceted.[1] Screening may target specific enzymes overexpressed in cancer cells or, more broadly, assess the antiproliferative effects on cancer cell lines.[6][12]

-

Other Enzymes: The versatility of the scaffold allows for targeting other enzymes like dipeptidyl peptidase-IV (DPP-IV) for diabetes[13][14] or cholinesterases for Alzheimer's disease.[15]

Rationale-Driven Assay Choice

The choice of assay format is dictated by the target.

-

For enzyme targets, biochemical assays are the logical starting point. They are "clean," measuring the direct interaction between the compound and an isolated enzyme, which minimizes confounding factors.[16]

-

For broader biological questions (e.g., "Does this compound kill cancer cells?"), cell-based assays are necessary. These assays provide data in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[17]

Primary Screening: Biochemical Assays for Enzyme Inhibition

High-throughput screening for enzyme inhibitors is a cornerstone of drug discovery.[8][18] The most robust assays use a substrate that produces a readily detectable signal (color, fluorescence, or luminescence) upon enzymatic conversion.

A prime example is the screening of dihydroxypyrrolidine derivatives against α-glucosidase. The fundamental principle is to measure the reduction in enzyme activity in the presence of the inhibitor.

Caption: Principle of a chromogenic enzyme inhibition assay.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a typical colorimetric assay performed in a 96-well microplate format, suitable for HTS. The causality is clear: the amount of yellow product formed is directly proportional to enzyme activity, so a potent inhibitor will result in a colorless or faintly yellow well.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (1 U/mL in phosphate buffer)

-

p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate (1 M)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Sodium Carbonate (Na₂CO₃) (0.1 N)

-

Test Compounds (dihydroxypyrrolidine derivatives) and Positive Control (Acarbose)

-

96-well microplate

-

Microplate reader (absorbance at 405 nm)

Methodology:

-

Compound Plating: Dispense 10 µL of each test compound solution (at various concentrations) into the wells of the 96-well plate. Include wells for a positive control (Acarbose) and a negative control (vehicle, e.g., DMSO).

-

Enzyme Addition: Add 10 µL of the α-glucosidase enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 20 minutes at 37°C. This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Buffer Addition: Add 125 µL of 0.1 M phosphate buffer to each well.

-

Reaction Initiation: Add 20 µL of the p-NPG substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for an additional 30 minutes at 37°C.

-

Reaction Termination: Add 50 µL of 0.1 N Na₂CO₃ to each well. This stops the reaction by creating an alkaline environment that denatures the enzyme.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of the yellow p-nitrophenolate ion.[5]

Primary Screening: Cell-Based Assays for Viability and Cytotoxicity

For indications like cancer or for general toxicity profiling, cell-based assays are indispensable.[19] These assays measure cellular health through various markers, such as metabolic activity, membrane integrity, or ATP content.[20][21][22]

It is vital to distinguish between different endpoints:

-

Cell Viability: Measures markers of healthy cell function, such as metabolic activity.[22]

-

Cytotoxicity: Measures markers of cell death, such as the loss of membrane integrity.[21]

-

Antiproliferative: Measures a reduction in the rate of cell division.

A common and robust method for assessing cell viability is the resazurin reduction assay. The causality lies in the fact that only viable, metabolically active cells can reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[23]

Experimental Protocol: Resazurin Cell Viability Assay

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7) cultured in appropriate medium.[6]

-

Resazurin sodium salt solution.

-

Test Compounds and Positive Control (e.g., Doxorubicin).

-

96-well clear-bottom black plates (for fluorescence).

-

Fluorescence microplate reader.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator. The cell density must be optimized to ensure they are in the logarithmic growth phase during the experiment.

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compounds for a set period (e.g., 48 or 72 hours). This duration is chosen to allow sufficient time for the compound to exert its cytotoxic or antiproliferative effects.

-

Reagent Addition: Add the resazurin solution to each well and incubate for 1-4 hours. The incubation time depends on the metabolic rate of the cell line.

-

Data Acquisition: Measure the fluorescence (typically ~560 nm excitation / ~590 nm emission) using a microplate reader.

Secondary Screening and Hit Validation

A "hit" from a primary screen is simply a starting point. It requires rigorous validation to confirm its activity and characterize its properties.

Dose-Response Analysis and IC₅₀ Determination

The first step is to confirm the activity of the hit in a dose-response experiment. Compounds are tested across a range of concentrations (typically using a serial dilution) to determine the concentration that produces 50% of the maximal inhibitory effect (the IC₅₀ value). This is a critical metric for ranking the potency of different compounds. For example, a series of pyrrolidine derivatives might be tested against α-amylase and α-glucosidase to determine their respective IC₅₀ values.[5]

Table 1: Hypothetical IC₅₀ Data for Dihydroxypyrrolidine Derivatives

| Compound ID | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Selectivity Index (Amylase/Glucosidase) |

| DHP-001 | 18.0 | 26.2 | 1.46 |

| DHP-002 | 29.4 | 36.3 | 1.23 |

| DHP-003 | 5.2 | >100 | >19.2 |

| Acarbose | 5.5 | 5.8 | 1.05 |

| (Data is illustrative, based on trends observed in literature like[5]) |

This data allows researchers to identify not only potent inhibitors (e.g., DHP-003) but also selective ones. High selectivity is often desirable to minimize off-target effects.

Hit Validation Cascade

The validation process follows a logical flow to eliminate false positives and gather more detailed information about promising hits.

Caption: Logical workflow for hit validation.

Structure-Activity Relationship (SAR) Studies

Once validated hits are identified, SAR studies begin. This is an iterative process where medicinal chemists synthesize new analogues of the hit compound, and biologists test them. The goal is to understand which parts of the molecule are essential for activity. For example, SAR studies on pyrrolidine derivatives have shown that the presence and position of electron-donating groups on an attached aromatic ring can dramatically influence inhibitory potency against α-amylase and α-glucosidase.[5] This knowledge guides the rational design of more potent and selective next-generation compounds.[1]

Conclusion

The biological activity screening of dihydroxypyrrolidine derivatives is a systematic, multi-stage process that leverages a suite of biochemical and cell-based assays. The success of such a campaign hinges not on the blind application of protocols, but on a deep understanding of the underlying causality—why a specific target is chosen, how a particular assay works, and what the resulting data truly means. By integrating high-throughput primary screens with rigorous secondary validation and SAR-guided optimization, researchers can effectively navigate the path from a promising chemical scaffold to a viable lead candidate for therapeutic development.

References

-

Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sills, M. A. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

-

An, W. F., & Tolliday, N. (2010). Introduction: Cell-based assays for high-throughput screening. In Cell-Based Assays for High-Throughput Screening (Vol. 6, pp. 1-12). Humana Press. [Link]

-

An, Y., & Chen, Z. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Combinatorial Science, 23(10), 647-663. [Link]

-

Gao, C., Garcia, B., & He, M. (2015). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 15(7), 1749-1756. [Link]

-

Suzuki, K., Nakahara, T., & Kanie, O. (2009). 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. Current Topics in Medicinal Chemistry, 9(1), 68-77. [Link]

-

Kasturi, S., et al. (2017). Synthesis and α-Glucosidase Inhibition Activity of Dihydroxy Pyrrolidines. ResearchGate. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current protocols in toxicology, /10.1002/0471140856.tx0225s56. [Link]

-

PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

-

Suzuki, K., Nakahara, T., & Kanie, O. (2009). 3,4-Dihydroxypyrrolidine as Glycosidase Inhibitor. Current Topics in Medicinal Chemistry, 9(1), 68-77. [Link]

-

Wang, Y., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules, 29(5), 1083. [Link]

-

D'Andrea, F., et al. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Bioorganic chemistry, 92, 103298. [Link]

-

Asano, N., et al. (2007). Glycosidase-Inhibiting Pyrrolidines and Pyrrolizidines with a Long Side Chain in Scilla peruviana. Journal of natural products, 70(1), 99-103. [Link]

-

Khan, I., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(7), e28662. [Link]

-

Yilmaz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Medicinal Chemistry Research, 26(12), 3224-3238. [Link]

-

de Paula, C. M., et al. (2013). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. Bioorganic & medicinal chemistry, 21(2), 485-94. [Link]

-

Al-Mokadem, A. Z., et al. (2024). Exploring a repurposed candidate with dual hIDO1/hTDO2 inhibitory potential for anticancer efficacy identified through pharmacophore-based virtual screening and in vitro evaluation. Heliyon, 10(8), e29688. [Link]

-

Karthikeyan, K., Sivakumar, P. M., Doble, M., & Perumal, P. T. (2010). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. European journal of medicinal chemistry, 45(8), 3446-52. [Link]

-

Gudeika, D., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International journal of molecular sciences, 24(23), 16804. [Link]

-

Shelke, R., et al. (2014). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. Medicinal Chemistry Research, 24(5). [Link]

-

Bhat, M., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Söderström, T. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. [Link]

-

Gudeika, D., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]

-

Various Authors. (2024). Highly pronounced biological spiropyrrolidine derivatives. ResearchGate. [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. [Link]

-

Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical biology & drug design, 79(5), 827-37. [Link]

-

Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(17), 5649. [Link]

-

Hassan, M., et al. (2020). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 25(21), 5192. [Link]

-

Sharma, S., & Kumar, A. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5). [Link]

-

Khan, A., et al. (2022). Screening of novel synthetic derivatives of dehydroepiandrosterone for antivirals against flaviviruses infections. ResearchGate. [Link]

-

Khan, A., et al. (2022). Screening of novel synthetic derivatives of dehydroepiandrosterone for antivirals against flaviviruses infections. Virologica Sinica, 37(1), 94-106. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1737. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxypyrrolidine as Glycosidase Inhibitor | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 10. helda.helsinki.fi [helda.helsinki.fi]

- 11. Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. Cell viability assays | Abcam [abcam.com]

- 22. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Guide | How to Measure Cell Viability [promega.com]

The Pursuit of Nature's Scaffolds: A Technical Guide to the Discovery and Isolation of cis-Pyrrolidine-3,4-diol Natural Analogs

Foreword: The Enduring Relevance of Natural Products in Drug Discovery

In the modern era of high-throughput screening and combinatorial chemistry, the intricate and stereochemically rich architectures of natural products remain a cornerstone of drug discovery. These molecules, honed by millennia of evolution, offer a chemical diversity that often surpasses synthetic libraries. Among these privileged scaffolds, the polyhydroxylated pyrrolidine ring system has emerged as a particularly fruitful area of investigation. Its inherent chirality and ability to mimic the transition states of glycosidase enzymes have made its natural analogs highly sought-after targets for the development of therapeutics against a range of diseases, including diabetes, viral infections, and cancer.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and isolation of a specific class of these compounds: the cis-pyrrolidine-3,4-diol natural analogs. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in natural product chemistry.

Unveiling the Targets: Broussonetines and their Kin

The journey into the world of cis-pyrrolidine-3,4-diol natural analogs begins with the identification of their biological sources. A prominent family of these compounds are the broussonetines , a class of polyhydroxylated pyrrolidine alkaloids first isolated from the branches of Broussonetia kazinoki (Moraceae), a deciduous tree found in East Asia.[2][3] Broussonetine C, for instance, is a notable example that exhibits potent and selective inhibitory activity against β-galactosidase and β-mannosidase.[2]

Another significant source of structurally related compounds is the Hyacinthaceae family. Species such as the bluebell (Hyacinthoides non-scripta) and Scilla campanulata have been found to produce a variety of polyhydroxylated pyrrolidine and pyrrolizidine alkaloids, including 2(R),5(R)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine (DMDP).[4]

The following table summarizes some of the key natural analogs and their reported biological sources and activities:

| Compound Name | Natural Source(s) | Reported Biological Activity | Key Structural Features |

| Broussonetine C | Broussonetia kazinoki | β-galactosidase and β-mannosidase inhibitor[2] | Polyhydroxylated pyrrolidine with a long alkyl chain |

| Broussonetine H | Broussonetia kazinoki | Glycosidase inhibitor[5] | Polyhydroxylated pyrrolidine |

| Broussonetines M, O, P, Q | Broussonetia kazinoki | Glycosidase inhibitors[6] | Polyhydroxylated pyrrolidine alkaloids |

| DMDP | Hyacinthoides non-scripta, Scilla campanulata | Glycosidase inhibitor[4] | 2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine |

The Isolation Workflow: A Step-by-Step Methodological Deep Dive

The isolation of these highly polar and often low-abundance natural products requires a carefully orchestrated multi-step approach. The following protocol is a synthesized and validated workflow based on established methodologies for the extraction and purification of broussonetines and related polyhydroxylated alkaloids.

Extraction: Liberating the Target Molecules

The initial step involves the extraction of the crude alkaloid fraction from the plant material. Due to the hydrophilic nature of polyhydroxylated pyrrolidines, polar solvents are the medium of choice.

Protocol: Hot Water Extraction of Broussonetines from Broussonetia kazinoki

-

Material Preparation: Air-dry the branches of Broussonetia kazinoki and grind them into a coarse powder.

-

Extraction: Suspend the powdered plant material in deionized water (typically in a 1:10 w/v ratio) and heat the mixture to reflux for 2-3 hours. This process is often repeated three times to ensure exhaustive extraction.[6]

-

Filtration and Concentration: After each extraction cycle, filter the hot mixture through cheesecloth or a similar filter medium to remove the solid plant material. Combine the aqueous extracts and concentrate them under reduced pressure using a rotary evaporator to afford a viscous crude extract.

Causality Corner: Why hot water? The high polarity of water makes it an excellent solvent for extracting polyhydroxylated alkaloids. The elevated temperature increases the solubility of the target compounds and improves the extraction efficiency. This method is also cost-effective and environmentally benign compared to many organic solvents.

Purification: The Art of Separation

The crude extract is a complex mixture of primary and secondary metabolites. A multi-modal chromatographic approach is essential to isolate the target cis-pyrrolidine-3,4-diol analogs to a high degree of purity.

Workflow: Chromatographic Purification of Polyhydroxylated Alkaloids

Caption: A multi-step chromatographic workflow for the purification of polar alkaloids.

Protocol: Ion-Exchange and Preparative HPLC

-

Strong Cation-Exchange (SCX) Chromatography:

-

Column Preparation: Pack a column with a strong cation-exchange resin (e.g., Dowex 50W-X8) and equilibrate it with an acidic solution (e.g., 0.1 M HCl).

-

Sample Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column. The basic nitrogen of the pyrrolidine ring will be protonated, leading to its retention on the negatively charged resin.[4]

-

Washing: Wash the column extensively with deionized water and then with a low-concentration organic solvent (e.g., methanol) to remove neutral and acidic impurities.

-

Elution: Elute the retained alkaloids using a basic solution, such as 2 M ammonium hydroxide in methanol.[4] This deprotonates the pyrrolidine nitrogen, releasing the compounds from the resin.

Self-Validating System: The "catch-and-release" mechanism of ion-exchange chromatography provides a robust initial purification step. The selective retention of basic compounds ensures that a significant portion of non-alkaloidal impurities are removed in the washing steps.

-

-

Size-Exclusion Chromatography (Optional but Recommended):

-

The alkaloid-rich fraction from the SCX column can be further fractionated using a size-exclusion resin like Sephadex LH-20 with methanol as the eluent. This step separates compounds based on their molecular size and can remove polymeric or high-molecular-weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is typically used for the final purification of these polar compounds.

-

Mobile Phase: A gradient elution system is often employed, starting with a highly aqueous mobile phase (e.g., water with a small amount of a modifier like trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.[6]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the non-chromophoric pyrrolidine core.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest for subsequent analysis and characterization.

Expertise & Experience: Method development in preparative HPLC is crucial. It is advisable to first develop an analytical HPLC method to optimize the separation conditions before scaling up to a preparative column. The choice of mobile phase modifier can significantly impact peak shape and resolution.[7][8]

-

Structural Elucidation: Confirming the cis-Diol Stereochemistry

Once a pure compound is isolated, its chemical structure, and particularly the relative stereochemistry of the hydroxyl groups, must be unequivocally determined. A combination of spectroscopic techniques is employed for this purpose.

3.1. Mass Spectrometry:

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), provides the accurate molecular weight and elemental composition of the isolated compound, allowing for the determination of its molecular formula.[6]

3.2. NMR Spectroscopy: The Key to Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For cis-pyrrolidine-3,4-diol analogs, ¹H and ¹³C NMR, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), are essential.

The relative stereochemistry of the hydroxyl groups (cis or trans) can often be determined by analyzing the coupling constants (J-values) between the protons on the carbons bearing the hydroxyl groups (H-3 and H-4). In a five-membered ring, the dihedral angle between cis protons is typically smaller than that between trans protons, leading to a larger coupling constant for cis protons. However, due to the flexibility of the pyrrolidine ring, this is not always a definitive indicator.

A more robust method involves the formation of a cyclic derivative, such as an acetonide, by reacting the diol with 2,2-dimethoxypropane or acetone under acidic conditions. The formation of an acetonide is only possible if the two hydroxyl groups are in a cis relationship, as this allows them to bridge the five-membered ring of the acetal. The successful formation of this derivative, confirmed by NMR and mass spectrometry, provides strong evidence for the cis-diol stereochemistry.

Mechanism of Action: Glycosidase Inhibition

The therapeutic potential of cis-pyrrolidine-3,4-diol natural analogs stems from their ability to act as potent and selective glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

The Mimicry Mechanism:

Polyhydroxylated pyrrolidine alkaloids are classified as "iminosugars" or "azasugars." Their structure, with a positively charged nitrogen atom at the anomeric position (mimicking the oxocarbenium ion transition state of the natural substrate) and a stereochemically similar arrangement of hydroxyl groups, allows them to bind tightly to the active site of glycosidase enzymes.[1] This competitive inhibition prevents the natural carbohydrate substrate from binding and being processed.

Caption: Competitive inhibition of a glycosidase by a cis-pyrrolidine-3,4-diol analog.

The specificity of inhibition is determined by the precise stereochemistry and substitution pattern of the pyrrolidine ring, which dictates its affinity for the active site of different glycosidases.[5] This selectivity is a key attribute that is exploited in the design of targeted therapeutics.

Future Directions and Conclusion

The discovery and isolation of novel cis-pyrrolidine-3,4-diol natural analogs continue to be an exciting frontier in natural product chemistry. The methodologies outlined in this guide provide a robust framework for the successful isolation and characterization of these valuable compounds. As our understanding of the intricate interplay between structure and biological activity grows, so too will our ability to harness these natural scaffolds for the development of next-generation therapeutics. The exploration of new biological sources, coupled with advancements in separation and analytical technologies, promises to unveil a wealth of new chemical entities with the potential to address some of our most pressing medical needs.

References

- Kusano, G., et al. (1997). Broussonetine C, a novel β-galactosidase and β-mannosidase inhibitor from Broussonetia kazinoki. Tetrahedron Letters, 38(42), 7439-7442.

- Miyazawa, M., et al. (2017). Studies on the Constituents of Broussonetia Species. Heterocycles, 94(10), 1885-1896.

- Carreira, E. M., et al. (2017). The Carreira Synthesis of (+)-Broussonetine H. Organic Letters, 19(20), 5533-5536.

- Kusano, G., et al. (2000). Studies on the Constituents of Broussonetia Species. VII. Four New Pyrrolidine Alkaloids, Broussonetines M, O, P, and Q, as Inhibitors of Glycosidase, from Broussonetia kazinoki SIEB. Chemical and Pharmaceutical Bulletin, 48(9), 1373-1376.

-

Park, K. H., et al. (2005). Alpha-rhamnosidase inhibitory activities of polyhydroxylated pyrrolidine. Bioorganic & Medicinal Chemistry Letters, 15(19), 4282-4285. Available at: [Link]

- Dragull, K., & Thomsen, J. J. (2011). Isolation of Natural Products by Ion-Exchange Methods.

- Nash, R. J., et al. (1995).

-

D'Andrea, F., et al. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Bioorganic Chemistry, 93, 103298. Available at: [Link]

-

Kim, J. H., et al. (2023). Harnessing polyhydroxylated pyrrolidines as a stabilizer of acid alpha-glucosidase (GAA) to enhance the efficacy of enzyme replacement therapy in Pompe disease. Bioorganic & Medicinal Chemistry, 78, 117141. Available at: [Link]

-

Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

- AMOREPACIFIC CORPORATION. (2014). Method for preparing broussonetia kazinoki extract. U.S. Patent No. 8,722,027 B2.

- Taniguchi, M., et al. (2012). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a.

-

Li, Y., et al. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Open Journal of Natural Science, 8(5), 631-645. Available at: [Link]

-

Petruczynik, A., & Waksmundzka-Hajnos, M. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. Journal of Chromatography A, 1311, 48-54. Available at: [Link]

- Kusano, G., et al. (1998). Studies on the constituents of Broussonetia species. III. Two new pyrrolidine alkaloids, broussonetines G and H, as inhibitors of glycosidase, from Broussonetia kazinoki SIEB. Chemical and Pharmaceutical Bulletin, 46(6), 1038-1040.

-

Cai, W., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-8301. Available at: [Link]

-

Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]

-

Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Available at: [Link]

-

Waters Corporation. (2018). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. YouTube. Available at: [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]

- O'Hagan, D. (2000). The Biosynthesis of Broussonetines. Origin of the Carbon Skeleton.

-